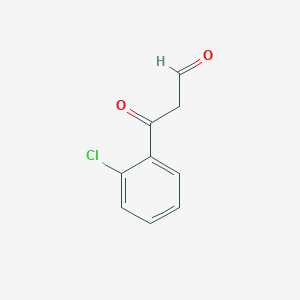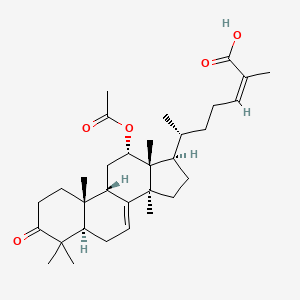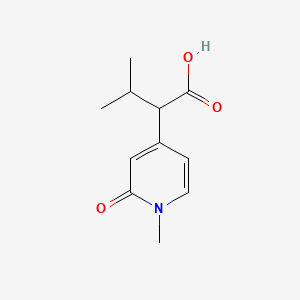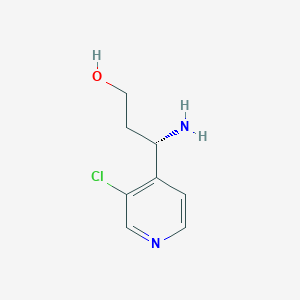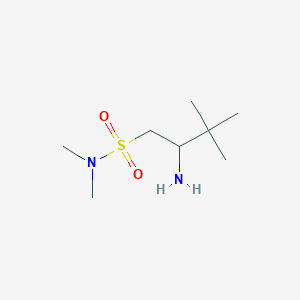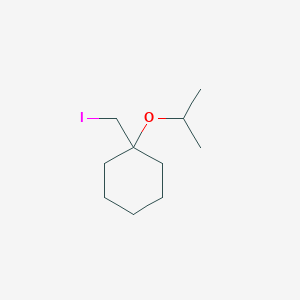![molecular formula C7H6FN3O B13067027 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)
7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the assembly of the pyrazolopyridine system. Various synthetic strategies have been reported, including the use of pyrazolones and (trifluoromethyl)alkenes under mild conditions . These methods are systematized according to the method to assemble the pyrazolopyridine system, considering their advantages and drawbacks .
Chemical Reactions Analysis
7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include pyrazolones and (trifluoromethyl)alkenes . The major products formed from these reactions are useful compounds such as 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. For instance, pyrido[2,3-b]pyrazine-based materials are used in high-performance organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum efficiency . Additionally, derivatives of this compound have been evaluated for their biological activities, including their potential as fibroblast growth factor receptor inhibitors .
Mechanism of Action
The mechanism of action of 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the fibroblast growth factor receptor signaling pathway, which plays a crucial role in various types of tumors . This inhibition occurs through the binding of the compound to the receptor, leading to the activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
Comparison with Similar Compounds
Similar compounds to 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one include other pyrido[2,3-b]pyrazine derivatives and 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent fibroblast growth factor receptor inhibitors with distinct molecular weights and inhibitory activities .
Properties
Molecular Formula |
C7H6FN3O |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H6FN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12) |
InChI Key |
YENLSJYYFRFTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


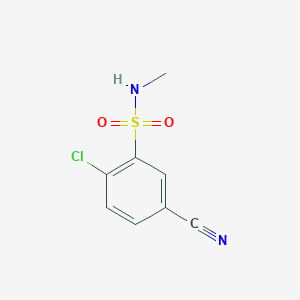
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
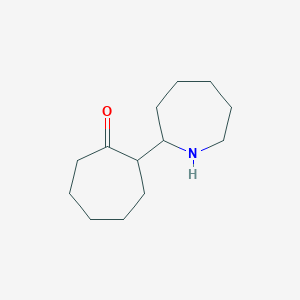
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
